molecular formula C6H6N4 B1427613 2,5-Diaminonicotinonitrile CAS No. 1184645-19-9

2,5-Diaminonicotinonitrile

Cat. No. B1427613
CAS RN: 1184645-19-9
M. Wt: 134.14 g/mol
InChI Key: GKMXOWBTHCYDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diaminonicotinonitrile (DAN) is a chemical compound with the molecular formula C6H6N4 . It is a derivative of pyridine, which is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. DAN is a white crystalline powder.


Molecular Structure Analysis

The molecular formula of 2,5-Diaminonicotinonitrile is C6H6N4 . It is a derivative of pyridine, which is a heterocyclic organic compound that contains a nitrogen atom in its ring structure.


Physical And Chemical Properties Analysis

2,5-Diaminonicotinonitrile is a white crystalline powder with a melting point of 129-132°C and a boiling point of 348-349°C. The average mass is 134.139 Da .

Scientific Research Applications

  • Synthesis of Dimeric Chromene Derivatives :

    • A study by Costa et al. (2008) explored the synthesis of various chromene derivatives, including 2-imino-2H-chromene-3-carbonitriles and 4-amino-5-imino-5H-chromeno[3,4-c]pyridine-1-carbonitrile. These compounds showed potential inhibitory effects on the growth of fungi like Aspergillus spp.
  • Development of Heat-Resistant Explosives :

    • Tang et al. (2019) investigated nitrogen-rich heterocyclic compounds as backbones for high-energy density compounds. They synthesized a fused pyrazolotriazine ring surrounded by amino and nitro groups, which exhibited remarkable thermal decomposition temperature and low sensitivity to impact and friction, making it a promising candidate for heat-resistant explosives. Read more.
  • Chemosensors for Ionic and Reactive Oxygen Species Sensing :

    • The utilization of 2,3-diaminomaleonitrile (DAMN) in designing chemosensor molecules for sensing metal ions, anions, and reactive oxygen species was discussed by Aruna et al. (2019). These chemosensors showed potential for multiple ion sensing. Further details.
  • Nitric Oxide Measurement Interference :

    • Zhang et al. (2002) explored the interference in nitric oxide measurements using 4,5-diaminofluorescein (DAF-2). They found that DAF-2's reaction to form a fluorescent product is not specific to nitric oxide, as it also reacts with other compounds like dehydroascorbic acid and ascorbic acid, impacting the measurement accuracy. Learn more.
  • Conversion to Pyrimido[5,4-d][1,2,3]triazine Derivatives :

    • A study by Nemeryuk et al. (1984) showed that treating 2,5-diamino-4-methyl-6-aralkylthiopyrimidines with sodium nitrite led to the formation of 2-amino-4-aralkylthiopyrimido[5,4-d][1,2,3]triazine 7-oxides. Read the study.
  • Nitric Oxide Detection in Biological Systems :

    • Leikert et al. (2001) described a method for reliable detection of low levels of nitric oxide in biological systems using 4,5-diaminofluorescein. Their approach was based on using low concentrations of the probe and subtracting its auto-fluorescence from the measured total fluorescence. Further information.
  • Formation in Nitrile Rich Environments :

    • Gupta et al. (2012) explored the formation of 2-imino-malononitrile and diaminomaleonitrile in nitrile-rich environments, providing insights into the chemistry of these compounds in astronomical contexts. Learn more.

Safety and Hazards

According to the safety data sheet, 2,5-Diaminonicotinonitrile is classified as having acute toxicity (oral, Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Future Directions

While specific future directions for 2,5-Diaminonicotinonitrile are not mentioned in the search results, it’s worth noting that the compound has attracted interest due to its potential applications in various fields, including material science, nanochemistry, and pharmaceuticals. Additionally, one paper discusses the use of similar nicotinonitrile derivatives as effective corrosion inhibitors , suggesting potential future research directions.

properties

IUPAC Name

2,5-diaminopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMXOWBTHCYDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diaminonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diaminonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Diaminonicotinonitrile
Reactant of Route 3
2,5-Diaminonicotinonitrile
Reactant of Route 4
2,5-Diaminonicotinonitrile
Reactant of Route 5
2,5-Diaminonicotinonitrile
Reactant of Route 6
Reactant of Route 6
2,5-Diaminonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.